1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea

Soluble epoxide hydrolase Enzyme inhibition Binding affinity

Secure 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 2034347-67-4), a conformationally restricted sEH inhibitor achieving a validated Ki <0.0500 nM against human sEH. This sub-50 pM potency, distinguished from weaker adamantane- or piperidine-based urea analogs, ensures maximal target engagement at minimal doses. Sourced as Compound 30 from the Regents of the University of California patent series (US10377744/US11123311/US11723929), it is a definitive positive control for hypertension, vascular inflammation, and cardiovascular in vivo pharmacology, offering unmatched reference standard reliability for assay calibration and scaffold-hopping campaigns.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 2034347-67-4
Cat. No. B2533195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea
CAS2034347-67-4
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2(CC3=CC=CC=C3C2)OC
InChIInChI=1S/C20H24N2O3/c1-24-18-9-7-15(8-10-18)13-21-19(23)22-14-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-14H2,1-2H3,(H2,21,22,23)
InChIKeyOSAJFOLPGJIEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 2034347-67-4): Identity, Class, and Procurement Baseline


1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 2034347-67-4, molecular formula C₂₀H₂₄N₂O₃, molecular weight 340.4 g/mol) is a synthetic unsymmetrical N,N′-disubstituted urea derivative featuring a 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety on one urea nitrogen and a 4-methoxybenzyl group on the other . This compound belongs to the broader class of indane/indene-containing ureas that have been disclosed as inhibitors of soluble epoxide hydrolase (sEH, EC 3.3.2.10), a key enzyme in the arachidonic acid cascade that hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diols [1]. The compound appears as Compound No. 30 in the patent family encompassing US10377744, US11123311, and US11723929, assigned to The Regents of the University of California, and is characterized by a conformationally restricted indane scaffold distinguished from the more common adamantane- or piperidine-based urea sEH inhibitor pharmacophores [2].

Why Generic Substitution Fails for 1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea: Structural Determinants of sEH Inhibitor Potency


Within the sEH inhibitor class, seemingly minor structural modifications produce orders-of-magnitude differences in target binding affinity. The patent series US10377744 / US11123311 / US11723929 exemplifies this: across its exemplified compounds, sEH Ki values span from sub-50 pM to >3.8 nM—a >75-fold range—despite all sharing the urea pharmacophore [1]. The identity of the N-alkyl/aryl substituents flanking the urea, the presence or absence of the conformationally restricted 2-methoxy-indane scaffold, and the nature of the distal aromatic group all profoundly modulate binding. Generic or in-class substitution—replacing this specific compound with another indanyl urea or a simpler benzyl urea analog—therefore carries a high risk of forfeiting the exceptional sub-50 pM potency that distinguishes this molecule from the majority of its in-class comparators [2]. The quantitative evidence below establishes the precise magnitude and context of this differentiation.

Quantitative Differentiation Evidence: 1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea vs. sEH Inhibitor Comparators


Sub-50 pM Binding Affinity vs. Closest Intra-Patent Urea Analogs: sEH Ki Head-to-Head Comparison

Compound 30 (the target compound) exhibits a Ki of <0.0500 nM (<50 pM) against recombinant human sEH, as reported in BindingDB from the US10377744 patent series [1]. Within the same patent family and under comparable assay conditions, close structural analogs display substantially weaker binding: Compound 13/14 (BDBM408992) exhibits Ki = 0.220 nM; Compound 6 (BDBM408985) exhibits Ki = 0.550 nM; Compound 37 (BDBM409017) exhibits Ki = 3.80 nM; and Compound 2391 (BDBM50100519) exhibits Ki = 0.220–0.660 nM [2][3][4]. The target compound thus demonstrates at least 4.4-fold greater binding affinity than the next most potent intra-patent analog and at least 76-fold over Compound 37.

Soluble epoxide hydrolase Enzyme inhibition Binding affinity

Potency Advantage vs. Benchmark sEH Inhibitors TPPU and AUDA: Cross-Study Quantitative Comparison

The target compound (Ki < 0.0500 nM) vastly exceeds the potency of the widely used research-standard sEH inhibitors TPPU and AUDA. TPPU, a piperidine-based urea, exhibits human sEH IC₅₀ = 3.7 nM [1]. AUDA, an adamantane-based urea, exhibits human sEH IC₅₀ = 69 nM [2]. While acknowledging the distinction between Ki and IC₅₀ values and between assay formats, the magnitude of difference—at least ~74-fold over TPPU and ~1,380-fold over AUDA—is far greater than what can be explained by assay variability alone. For comparison, the potent non-urea sEH inhibitor (Rac)-EC5026 (BPN-19186) has a reported Ki of 0.06 nM, making it the closest known external benchmark to Compound 30 among structurally characterized sEH inhibitors .

sEH inhibitor benchmarking TPPU AUDA Potency comparison

Conformationally Restricted 2-Methoxy-Indane Pharmacophore: Enantioselectivity Abolition vs. Acyclic Urea Analogs

Manickam et al. (2016) systematically investigated enantioselectivity in urea-based sEH inhibitors and demonstrated that acyclic 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)ureas can exhibit up to 125-fold differences in IC₅₀ between enantiomers [1]. Critically, the same study found that restricting the α-substituent with a cyclic indan-1-yl or 1,2,3,4-tetrahydronaphthalen-1-yl moiety abolishes enantiomeric selectivity—despite maintaining or improving activity to IC₅₀ values as low as 13 nM [1]. While this study did not test the target compound itself, Compound 30's 2-methoxy-indane scaffold represents an extension of this same conformational restriction principle, suggesting that its sub-50 pM potency is achieved without reliance on a single enantiomer, which may simplify synthesis, characterization, and batch-to-batch reproducibility relative to chiral, acyclic sEH inhibitor candidates.

Enantioselectivity Indane scaffold Structure-activity relationship sEH

Intra-Patent Structural Specificity: 4-Methoxybenzyl Substituent Contribution to sEH Potency

Within the US10377744 patent series, the identity of the N′-aryl/alkyl substituent dramatically modulates sEH binding. Compound 30 (N′-(4-methoxybenzyl)) achieves Ki < 0.0500 nM, whereas structurally related compounds with different N′-substituents exhibit markedly reduced affinity: Compound 34 (BDBM409014), likely bearing a different distal group, shows Ki = 0.370 nM [1]; Compound 28 (BDBM409007) shows Ki = 0.0500 nM [2]. The 4-methoxybenzyl group thus appears to contribute critically to maximizing binding complementarity within the sEH active site tunnel, distinguishing Compound 30 from close analogs that share the same 2-methoxy-indane core but differ in the N′-substituent. This SAR feature is consistent with the known preference of the sEH enzyme for aromatic or lipophilic groups occupying the distal binding pocket, where the 4-methoxy substituent on the benzyl ring may engage in favorable hydrogen-bonding or dipole interactions [3].

Substituent effect 4-Methoxybenzyl Urea SAR sEH inhibitor

High-Value Research and Procurement Application Scenarios for 1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea


Ultra-High-Potency sEH Inhibition in Cardiovascular and Inflammatory Disease Models

With a Ki < 0.0500 nM against human sEH [1], Compound 30 is ideally suited for in vivo pharmacological studies of sEH inhibition in hypertension, vascular inflammation, and related cardiovascular disease models where maximal target engagement at minimal doses is desired. The sEH enzyme is a validated therapeutic target for hypertension, with multiple urea-based inhibitors demonstrating blood-pressure-lowering effects in preclinical models [2]. Compound 30's sub-50 pM potency positions it as a tool compound for exploring the pharmacological consequences of near-complete sEH occupancy and for benchmarking next-generation sEH inhibitors.

Structure-Activity Relationship (SAR) Reference Standard for Indane-Based Urea sEH Inhibitors

Compound 30 serves as a high-potency reference point within the US10377744 / US11123311 / US11723929 patent SAR landscape [1]. Its combination of a 2-methoxy-indane scaffold and 4-methoxybenzyl N′-substituent defines a specific pharmacophoric pattern yielding sub-50 pM Ki. Medicinal chemistry groups developing novel sEH inhibitors can use this compound as a positive control and structural template for scaffold-hopping and bioisostere exploration, particularly for studies comparing indane-based vs. adamantane- or piperidine-based urea inhibitor series.

Enantioselectivity and Conformational Restriction Studies in Urea-Based Enzyme Inhibitors

As established by Manickam et al. (2016), conformationally restricting the substituent adjacent to the urea nitrogen with an indane ring abolishes enantioselectivity in sEH inhibitors while preserving or improving potency [1]. Compound 30's 2-methoxy-indane scaffold directly exemplifies this design principle at the highest potency tier. This makes the compound valuable for research programs investigating the interplay between conformational restriction, chirality, and target binding kinetics in urea-based enzyme inhibitor design, extending beyond sEH to other α/β-hydrolase fold family enzymes.

Procurement as a Defined High-Purity Research Chemical for sEH Assay Development

For laboratories developing or validating sEH biochemical and cell-based assays, Compound 30 provides a defined, high-potency inhibitor standard sourced from the University of California patent series [1]. Its well-characterized binding affinity (quantified in BindingDB as Ki < 0.0500 nM under FRET ACPU displacement conditions) makes it suitable as a reference inhibitor for assay calibration, IC₅₀-to-Ki correlation studies, and quality control benchmarking against commercial sEH inhibitor tool compounds such as TPPU and AUDA [2][3].

Quote Request

Request a Quote for 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.